molecular formula C11H23NO3 B7839155 O-(t-butyl)-r-serine t-butyl ester

O-(t-butyl)-r-serine t-butyl ester

Cat. No.: B7839155
M. Wt: 217.31 g/mol
InChI Key: BCCSSBZYBJTLHZ-MRVPVSSYSA-N
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Description

O-(t-Butyl)-r-serine t-butyl ester is a nonproteinogenic amino acid derivative widely used in peptide and peptidomimetic synthesis. Its structure features a tert-butyl (t-Bu) group protecting both the hydroxyl oxygen of serine (O-t-Bu) and the carboxylic acid (t-butyl ester), enhancing stability during synthetic processes. This dual protection minimizes side reactions, particularly in solid-phase peptide synthesis (SPPS) and peptide nucleic acid (PNA) monomer preparation .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCSSBZYBJTLHZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Peptide Synthesis

Overview:
O-(t-butyl)-r-serine t-butyl ester is a crucial building block in the synthesis of peptides. Peptides are vital in drug development and biochemistry due to their roles in cellular functions and signaling pathways.

Case Study:
In a study involving the synthesis of viridiofungins, a class of antifungal agents, this compound was utilized to create intermediates necessary for the construction of complex peptide structures. The compound facilitated the formation of key peptide bonds essential for biological activity .

Pharmaceutical Formulations

Overview:
The compound is employed in pharmaceutical formulations to enhance the solubility and stability of active ingredients. This is particularly important for drugs that have poor bioavailability.

Data Table: Pharmaceutical Applications

Application AreaDescription
Drug SolubilityImproves solubility of hydrophobic compounds, facilitating better absorption in the body.
Stability EnhancementProtects sensitive compounds from degradation during storage and use.
Bioavailability BoostIncreases the overall effectiveness of therapeutic agents through improved pharmacokinetics.

Biochemical Research

Overview:
Researchers utilize this compound in biochemical studies involving enzyme activity and protein interactions. This aids in understanding various biological processes.

Case Study:
In studies examining protein-protein interactions, this compound was used as a probe to investigate binding affinities within enzymatic pathways. Its incorporation into experimental designs allowed for the assessment of interaction dynamics under varying conditions .

Cosmetic Applications

Overview:
The compound is incorporated into cosmetic formulations due to its moisturizing properties, which enhance skin texture and hydration.

Data Table: Cosmetic Applications

Cosmetic FunctionalityBenefits
MoisturizationProvides hydration to skin, improving overall texture and appearance.
Skin ProtectionActs as a barrier against environmental factors that can cause skin damage.
Anti-aging PropertiesContributes to maintaining skin elasticity and reducing the appearance of fine lines.

Analytical Chemistry

Overview:
this compound serves as a standard in analytical methods, helping calibrate instruments for accurate measurements in chemical analyses.

Case Study:
In analytical chemistry applications, this compound was used to develop calibration curves for various assays, ensuring precise quantification of target analytes in complex mixtures .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₂₁NO₃ (exact mass varies depending on stereochemistry and substituents).
  • Synthesis : Typically synthesized via alkylation of serine derivatives with t-butyl bromoacetate, followed by protection/deprotection steps using trifluoroacetic acid (TFA) for ester cleavage .
  • Applications : Critical in constructing PNAs and modified peptides requiring controlled orthogonal protection .

Comparison with Structurally Similar Compounds

L-Tyrosine t-Butyl Ester

  • Molecular Formula: C₁₄H₂₁NO₃ (MW: 237.29 g/mol) .
  • Key Differences: Contains a phenolic hydroxyl group protected as a t-butyl ether, unlike the aliphatic hydroxyl in serine. Higher molecular weight due to the aromatic tyrosine side chain. Applications: Primarily used in Boc-chemistry peptide synthesis due to its stability under acidic conditions .
Property O-(t-Butyl)-r-Serine t-Butyl Ester L-Tyrosine t-Butyl Ester
Molecular Weight ~245–260 g/mol (estimated) 237.29 g/mol
Protection Strategy Dual t-Bu (O and COO) t-Bu (COO) + phenolic OH
Stability in TFA Deprotects COO t-Bu Stable

O-Tert-Butyl-N-Cbz-L-Serine Methyl Ester

  • Molecular Formula: C₁₆H₂₃NO₅ (MW: 309.36 g/mol) .
  • Key Differences: Features a carbobenzoxy (Cbz) group on the amino terminus and a methyl ester instead of t-butyl ester. Lower steric hindrance compared to the t-butyl ester, increasing reactivity in coupling reactions. Applications: Intermediate in hybrid peptide-Cbz protection strategies.
Property This compound O-Tert-Butyl-N-Cbz-L-Serine Methyl Ester
Amino Protection None (free NH₂) Cbz
Ester Group t-Butyl Methyl
Melting Point Not reported 43°C

NO2A-Butyne-bis(t-Butyl ester)

  • Molecular Formula : C₁₈H₂₈N₂O₄ (MW: 336.43 g/mol) .
  • Key Differences :
    • A bifunctional chelator with two t-butyl esters and an alkyne group.
    • Applications : Used in positron emission tomography (PET) probe synthesis for metal coordination (e.g., ⁶⁸Ga) .
Property This compound NO2A-Butyne-bis(t-Butyl ester)
Functional Groups Amino acid backbone Chelator + alkyne
Role in Synthesis Peptide/PNA building block PET imaging scaffold

Tert-Butyl 3-Aminobenzoate

  • Molecular Formula: C₁₁H₁₅NO₂ (MW: 193.24 g/mol) .
  • Key Differences: Aromatic benzoate ester with an amino substituent. Applications: Intermediate in pharmaceutical synthesis (e.g., anticonvulsants).
Property This compound Tert-Butyl 3-Aminobenzoate
Backbone Structure Serine derivative Aromatic benzoate
Reactivity Nucleophilic α-amino group Electrophilic aromatic ring

Preparation Methods

Reaction with tert-Butyl Acetate and Isobutene

This method streamlines O-tert-butylation by combining L-serine methyl ester hydrochloride with tert-butyl acetate and isobutene in the presence of perchloric acid (HClO₄) and sulfuric acid (H₂SO₄). The reaction occurs at room temperature over 3 days, with tert-butyl acetate acting as both solvent and tert-butyl donor. For example, 20 g of L-serine methyl ester hydrochloride reacted with 410 g of tert-butyl acetate, 50 g of HClO₄, and 10 g of H₂SO₄ produced O-tert-butyl-L-serine methyl ester in 95% yield.

Transesterification to t-Butyl Ester

The methyl ester is subsequently converted to the t-butyl ester via acid-catalyzed transesterification. Using t-butanol and TsOH, the reaction proceeds at elevated temperatures (70–90°C) to drive equilibrium toward the tert-butyl ester. A representative protocol involves refluxing O-tert-butyl-L-serine methyl ester (1 mol) with t-butanol (5 mol) and TsOH (0.05 mol) for 8 hours, achieving ~88% yield.

Table 2: Reaction Conditions for Direct O-tert-Butylation Method

StepReagents/ConditionsYieldPurity (HPLC)
O-tert-butylationt-BuOAc, isobutene, HClO₄, H₂SO₄, 3 days, RT95%99.1%
Transesterificationt-BuOH, TsOH, 80°C, 8 hr~88%N/A

Comparative Analysis of Methods

Efficiency and Yield

  • Method 1 offers high yields (>95%) for O-tert-butylation but requires an additional transesterification step, potentially lowering overall efficiency.

  • Method 2 simplifies O-tert-butylation but uses hazardous reagents like HClO₄, complicating scalability.

Purity and Stereochemical Integrity

Both methods preserve L-configuration, as evidenced by optical activity data ([α]D = +23.9–24.8°). HPLC purities exceed 99%, ensuring suitability for pharmaceutical applications .

Q & A

Q. What safety protocols are essential for handling tert-butyl esters in hydrofluoric acid-mediated reactions?

  • Methodological Answer : Use HF-resistant labware (e.g., Teflon reactors) and conduct reactions in a certified fume hood with a calcium gluconate emergency kit. Post-reaction, neutralize waste with 10% K2_2CO3_3 before disposal. Monitor for HF exposure symptoms (e.g., delayed-onset burns) and ensure PPE includes nitrile gloves and face shields .

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